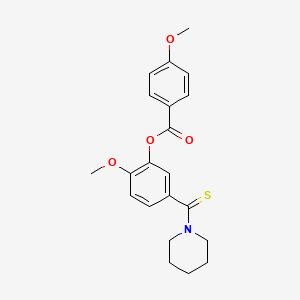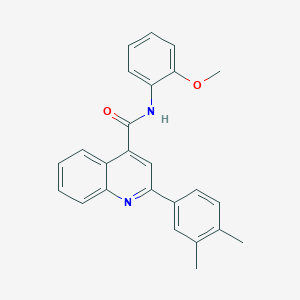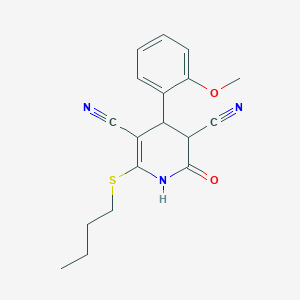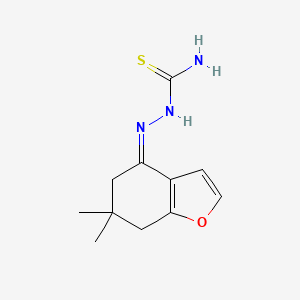![molecular formula C24H20FN3O3 B11661356 (5E)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11661356.png)
(5E)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The compound’s systematic name is 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide .
- It falls under the class of pyrimidine derivatives.
- The molecular formula is C₂₆H₂₄FNO₃ , and its molecular weight is approximately 417.48 g/mol .
- Unfortunately, detailed information about its history or discovery is scarce.
準備方法
Synthetic Routes: The synthesis of this compound involves multistep reactions. One possible route includes the condensation of 4-fluorobenzaldehyde with 2,5-dimethylpyrrole to form an intermediate. Subsequent cyclization with a pyrimidine-2,4,6-trione moiety yields the final product.
Reaction Conditions: Specific reaction conditions and reagents would depend on the chosen synthetic pathway.
Industrial Production: Information on large-scale industrial production methods is limited.
化学反応の分析
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These would vary based on the specific reaction. For example, oxidation might involve oxidizing agents like KMnO₄ or PCC.
Major Products: The products formed would depend on the reaction type. Detailed studies are needed to identify specific products.
科学的研究の応用
Biology: Investigating its interactions with biological molecules (e.g., enzymes, receptors) could reveal its biological activity.
Medicine: It might serve as a lead compound for drug development, although no specific applications are well-documented.
Industry: Its use in specialty chemicals or materials remains speculative.
作用機序
- Unfortunately, there’s limited information on its mechanism of action. Further studies are necessary to elucidate its molecular targets and pathways.
類似化合物との比較
Similar Compounds: While direct analogs are scarce, related compounds include fluconazole and other pyrimidine derivatives
Uniqueness: Its unique structure combines a pyrimidine core with a phenyl-substituted ketone and an amide group.
特性
分子式 |
C24H20FN3O3 |
|---|---|
分子量 |
417.4 g/mol |
IUPAC名 |
(5E)-5-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C24H20FN3O3/c1-14-4-8-20(9-5-14)28-23(30)21(22(29)26-24(28)31)13-17-12-15(2)27(16(17)3)19-10-6-18(25)7-11-19/h4-13H,1-3H3,(H,26,29,31)/b21-13+ |
InChIキー |
DAOKGFQUAIBOLE-FYJGNVAPSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(N(C(=C3)C)C4=CC=C(C=C4)F)C)/C(=O)NC2=O |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=C(C=C4)F)C)C(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2Z)-2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11661274.png)
![(5Z)-3-benzyl-5-(5-bromo-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11661276.png)

![4-[(5E)-5-[(5-methylthiophen-2-yl)methylidene]-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]benzoic acid](/img/structure/B11661285.png)

![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11661301.png)
![Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11661306.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11661321.png)
![N'-[(1Z)-1-(3-methoxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11661322.png)
![N-(4-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11661323.png)

![N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11661341.png)
![Methyl 4-[({[6-({[2-(pyrrolidin-1-ylcarbonyl)phenyl]carbonyl}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11661346.png)
